1-(4-Chloro-2,5-dimethylphenyl)ethanol
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Overview
Description
1-(4-Chloro-2,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H13ClO and a molecular weight of 184.66 g/mol It is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, along with an ethanol moiety
Preparation Methods
The synthesis of 1-(4-Chloro-2,5-dimethylphenyl)ethanol can be achieved through several routes. One common method involves the reduction of 1-(4-Chloro-2,5-dimethylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an ethanol solvent . The reaction is typically carried out under mild conditions, and the product is purified through recrystallization.
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, where the ketone precursor is hydrogenated in the presence of a suitable catalyst like palladium on carbon (Pd/C) under controlled pressure and temperature conditions .
Chemical Reactions Analysis
1-(4-Chloro-2,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Chloro-2,5-dimethylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned, the reduction of the ketone precursor yields the alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum .
Scientific Research Applications
1-(4-Chloro-2,5-dimethylphenyl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2,5-dimethylphenyl)ethanol largely depends on its derivatives and the specific applications. In biological systems, its activity may involve interactions with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial properties could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
1-(4-Chloro-2,5-dimethylphenyl)ethanol can be compared with similar compounds such as:
1-(4-Chloro-2,3-dimethylphenyl)ethanol: This compound has a similar structure but differs in the position of the methyl groups on the phenyl ring.
1-(2,4-Dimethylphenyl)ethanol: Lacks the chloro group, which may result in different chemical reactivity and biological activity.
1-(4-Chloro-3,5-dimethylphenyl)ethanol: Another positional isomer with potential differences in physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C10H13ClO |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO/c1-6-5-10(11)7(2)4-9(6)8(3)12/h4-5,8,12H,1-3H3 |
InChI Key |
KBQXGCQUKCECMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)C(C)O |
Origin of Product |
United States |
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